molecular formula C17H15N3O4 B10990090 Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10990090
M. Wt: 325.32 g/mol
InChI Key: JNSSVYKSDULPMY-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a high-purity chemical compound offered for research and development purposes. This synthetic organic molecule features a complex heterocyclic structure based on a [1,2]oxazolo[5,4-b]pyridine core, which is of significant interest in medicinal chemistry and drug discovery. Compounds with this scaffold are frequently investigated for their potential biological activities and pharmacological properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or for probing biological mechanisms. Specific details regarding its mechanism of action, primary applications, and spectral data are available upon request. Please consult the product's Certificate of Analysis for detailed quality control information.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 4-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H15N3O4/c1-9-8-13(14-10(2)20-24-16(14)18-9)15(21)19-12-6-4-11(5-7-12)17(22)23-3/h4-8H,1-3H3,(H,19,21)

InChI Key

JNSSVYKSDULPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization with Carboxylic Acids

Method :

  • Starting Material : 3-Amino-4-hydroxy-5,6-dimethylpyridine.

  • Reagents : Polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).

  • Conditions : Heating at 120–160°C for 4–8 hours under inert atmosphere.

  • Mechanism : Intramolecular cyclization via dehydration (Figure 1).

Example (Adapted from):

  • 3-Amino-4-hydroxy-5,6-dimethylpyridine (1.0 equiv) is treated with 4-methylbenzoic acid (1.2 equiv) in PPSE.

  • The mixture is heated at 140°C for 6 hours, yielding 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid.

Key Data :

ParameterValue
Yield68–75%
Purity (HPLC)>95%
Characterization1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, HRMS

Cyclization with Anhydrides

Method :

  • Starting Material : 3-Aminopyridine-2(1H)-one derivatives.

  • Reagents : Cyclic anhydrides (e.g., succinic, maleic).

  • Conditions : Reflux in acetic acid or toluene for 12–24 hours.

Example (From):

  • 3-Amino-5,6-dimethylpyridine-2(1H)-one reacts with glutaric anhydride.

  • Intramolecular cyclization forms the oxazolo[5,4-b]pyridine core with a pendant carboxylic acid group.

Key Data :

ParameterValue
Yield60–70%
Selectivity>90% for 5,4-b isomer

Introduction of the Carbonyl Group

The 4-carboxylic acid derivative of the oxazolo[5,4-b]pyridine core is activated for amide bond formation:

Acyl Chloride Formation

Method :

  • Reagents : Thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Conditions : Reflux in dichloromethane (DCM) for 2–4 hours.

Example :

  • 3,6-Dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid (1.0 equiv) is treated with SOCl2_2 (3.0 equiv).

  • The resulting acyl chloride is isolated under reduced pressure.

Key Data :

ParameterValue
Conversion>98%
StabilityMoisture-sensitive; stored at −20°C

Amide Coupling with Methyl 4-Aminobenzoate

The acyl chloride reacts with methyl 4-aminobenzoate to form the target compound:

Schotten-Baumann Reaction

Method :

  • Reagents : Acyl chloride, methyl 4-aminobenzoate, aqueous NaOH.

  • Conditions : 0–5°C in water/DCM biphasic system.

Example :

  • Acyl chloride (1.0 equiv) is added dropwise to a solution of methyl 4-aminobenzoate (1.1 equiv) in DCM and 10% NaOH.

  • Stirred for 2 hours, followed by extraction and purification via column chromatography (SiO2_2, ethyl acetate/hexane).

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)97–99%

Carbodiimide-Mediated Coupling

Method :

  • Reagents : EDC·HCl, HOBt, methyl 4-aminobenzoate.

  • Conditions : Room temperature in DMF for 12–16 hours.

Example :

  • 3,6-Dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid (1.0 equiv) is activated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv).

  • Methyl 4-aminobenzoate (1.2 equiv) is added, and the mixture is stirred overnight.

Key Data :

ParameterValue
Yield70–78%
Side Products<5% (unreacted starting material)

Alternative Routes and Optimization

One-Pot Cyclization-Coupling Strategy

Method :

  • Steps : Concurrent cyclization and amide formation using PPSE and coupling agents.

  • Advantages : Reduced purification steps; higher overall yield (50–60%).

Microwave-Assisted Synthesis

Conditions : Microwave irradiation at 150°C for 20–30 minutes.
Outcome : 20% reduction in reaction time with comparable yields.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar–H), 7.98 (s, 1H, Oxazole-H), 6.89 (d, J = 8.8 Hz, 2H, Ar–H), 3.92 (s, 3H, OCH3_3), 2.56 (s, 3H, CH3_3), 2.43 (s, 3H, CH3_3).

  • HRMS (ESI) : m/z calcd for C18_{18}H17_{17}N3_3O4_4 [M+H]+^+: 346.1164; found: 346.1168.

Challenges and Solutions

  • Regioselectivity : Use of PPSE over PPA minimizes side products during cyclization.

  • Amide Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound.

Chemical Reactions Analysis

“Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate” can undergo several reactions:

    Oxidation: The carbonyl group may be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: The methyl group can be replaced by other substituents.

    Major Products: These reactions lead to derivatives with altered properties, potentially useful in drug design or materials science.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Investigate its potential as a drug candidate, especially considering its heterocyclic structure.

    Chemistry: Explore its reactivity and interactions with other molecules.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight Potential Applications Reference
Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate (Target) [1,2]oxazolo[5,4-b]pyridine 3,6-dimethyl; benzoate ester C₁₉H₁₇N₃O₄* ~355.36 Agrochemicals, kinase inhibitors (speculative)
Methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate [1,2]oxazolo[5,4-b]pyridine 6-furyl; 3-phenyl; benzoate ester C₁₈H₁₂N₂O₄ 320.31 Not specified
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate [1,2,4]triazolo[4,3-b]pyridazine 3-ethyl; thioacetyl linkage; benzoate ester C₁₇H₁₇N₅O₃S 371.40 Not specified
[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone [1,2]oxazolo[5,4-b]pyridine 3-methyl; 6-isopropyl; 4-(2-methoxyphenyl)piperazine C₂₂H₂₆N₄O₃ 394.50 CNS-targeted drugs (speculative)

*The molecular formula and weight for the target compound are estimated based on structural similarity to and .

Key Structural and Functional Differences

  • Core Heterocycle: The target compound’s [1,2]oxazolo[5,4-b]pyridine core differs from triazolo-pyridazines (e.g., ) in electronic properties due to oxygen vs. nitrogen dominance. Oxazole rings are less basic but more lipophilic, influencing membrane permeability . Compared to fused pyrano-oxazines (e.g., ), the target lacks a pyran ring, reducing conformational flexibility.
  • Substituent Effects: Methyl Groups (3,6-positions): Enhance lipophilicity and metabolic stability compared to bulkier substituents like isopropyl in . The ester group may act as a prodrug, enhancing bioavailability .
  • Synthetic Routes :

    • Synthesis of oxazole-pyridine derivatives typically involves cyclization of precursor amines or acids under basic conditions (e.g., Cs₂CO₃/DMF in ).
    • Triazolo-pyridazines (e.g., ) require thiol-amine coupling, as seen in , highlighting divergent synthetic strategies.

Biological Activity

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a complex organic compound known for its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

The compound comprises a methyl ester group linked to an oxazolo[5,4-b]pyridine moiety, which is critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Formation of the Oxazolo[5,4-b]pyridine Core : This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
  • Amidation Reaction : The introduction of the carbonyl amine group is performed through amidation with suitable carboxylic acids or their derivatives.
  • Esterification : The final step involves esterification to form the methyl ester.

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have indicated that this compound may possess significant antiproliferative effects against various human cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against multiple tumor types .
  • Antimicrobial Properties : Similar compounds within the oxazolo[5,4-b]pyridine class have demonstrated antimicrobial activities. The presence of the oxazole ring enhances interaction with microbial targets .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison is made with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-AminoquinolineContains an amino group on a quinoline ringAntimicrobial
2-AminopyridinePyridine derivative with an amino groupAntitumor
6-MethylpyridineMethyl-substituted pyridineAntiviral

The dual functionality of this compound may provide enhanced biological activity compared to simpler analogs due to synergistic effects from both the oxazole and benzoate structures .

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Initial interaction studies suggest that it may bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : In vitro tests on various human tumor cell lines have shown promising results in terms of cell viability reduction and apoptosis induction.
  • Microbial Inhibition Tests : Experiments conducted on bacterial strains reveal that this compound can inhibit growth effectively at low concentrations.

Q & A

What are the standard synthetic routes for Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate?

Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the oxazolo[5,4-b]pyridine core and benzoate ester. Key steps include:

  • Cyclocondensation : Formation of the oxazolo[5,4-b]pyridine ring via cyclocondensation of precursors like substituted pyridines with carbonyl reagents (e.g., ethyl acetoacetate) .
  • Acylation : Coupling the oxazolo[5,4-b]pyridine-4-carboxylic acid derivative with methyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) .
  • Esterification : Final esterification steps to stabilize the benzoate moiety .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Level: Advanced
Answer:
Optimization strategies include:

  • Catalyst Screening : Testing coupling agents (e.g., HATU vs. EDC) to enhance acylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while controlled temperatures (0–25°C) minimize side reactions .
  • Purification : Use of flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC to isolate high-purity (>95%) product .

What spectroscopic methods are critical for structural characterization?

Level: Basic
Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 6 of the oxazolo ring) and ester linkage integrity .
  • IR : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) from the amide and ester groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₁₇N₃O₄, expected MW: 363.34 g/mol) .

How can advanced computational methods aid in structural validation?

Level: Advanced
Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents .
  • DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data .
  • Molecular Dynamics : Simulate conformational stability of the amide linkage under physiological conditions .

What biological screening strategies are relevant for this compound?

Level: Basic
Answer:

  • In Vitro Assays : Test for kinase inhibition (e.g., EGFR, VEGFR) due to the oxazolo-pyridine scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial Screening : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .

How can contradictory bioactivity data between studies be resolved?

Level: Advanced
Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding .
  • Assay Conditions : Control variables like solvent (DMSO concentration) and cell line specificity (e.g., HEK293 vs. HeLa) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may influence activity .

What computational tools predict binding affinities for target identification?

Level: Advanced
Answer:

  • Docking Software : AutoDock Vina for rapid screening of protein-ligand interactions (e.g., binding to COX-2 or PARP) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger Suite .

How can derivative design enhance selectivity for therapeutic targets?

Level: Advanced
Answer:

  • Bioisosteric Replacement : Substitute the benzoate ester with a tetrazole (improved metabolic stability) .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazolo ring to modulate electron density and binding .
  • Prodrug Strategies : Modify the ester to a hydroxamic acid for enhanced solubility and target release .

What stability studies are required for long-term storage?

Level: Advanced
Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • HPLC Monitoring : Track hydrolysis of the ester group under acidic/basic conditions .
  • Cryopreservation : Store at -20°C in amber vials with desiccants to prevent photodegradation and hydrolysis .

How does this compound compare to structurally related heterocycles in drug discovery?

Level: Advanced
Answer:

  • vs. Imidazopyridines : The oxazolo ring’s oxygen atom reduces basicity, potentially lowering off-target interactions .
  • vs. Benzoxazoles : The pyridine moiety enhances π-π stacking in hydrophobic binding pockets .
  • vs. Triazoles : Lower metabolic liability compared to triazole-containing analogs .

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